molecular formula C34H50O7 B565776 Tetraethyleneglycol Bisibuprofen Ester CAS No. 1161014-75-0

Tetraethyleneglycol Bisibuprofen Ester

Cat. No.: B565776
CAS No.: 1161014-75-0
M. Wt: 570.767
InChI Key: ARAGFSUIHFAIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Chemical Significance

Tetraethyleneglycol Bisibuprofen Ester emerged as a compound of significant interest within the pharmaceutical industry during the development of advanced analytical methods for detecting process-related impurities in nonsteroidal anti-inflammatory drug formulations. The compound was first systematically characterized when researchers began investigating unknown impurities detected during stability testing of ibuprofen soft gelatin capsule formulations. These investigations revealed that the formation of this ester compound occurred through specific chemical interactions between the active pharmaceutical ingredient and excipients present in the formulation matrix.

The chemical significance of this compound lies in its unique molecular architecture, which consists of two ibuprofen molecules covalently linked through a tetraethylene glycol spacer moiety. The compound possesses the molecular formula C34H50O7 and a molecular weight of 570.8 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1161014-75-0, establishing its unique chemical identity within the scientific literature. The structural complexity of this compound arises from the presence of multiple ethylene oxide units forming the central linking chain, which contributes to its enhanced hydrophilic properties compared to the parent ibuprofen molecule.

Research investigations have demonstrated that the formation of this compound follows predictable chemical pathways involving esterification reactions under specific environmental conditions. The compound formation has been documented to occur through the reaction of ibuprofen carboxylic acid functional groups with hydroxyl groups present in polyethylene glycol components, particularly when exposed to elevated temperatures and humidity conditions typical of pharmaceutical manufacturing and storage environments. This chemical transformation represents a significant example of drug-excipient interactions that can occur during pharmaceutical product development and highlights the importance of comprehensive impurity profiling in pharmaceutical quality control.

The structural elucidation of this compound has been accomplished through sophisticated analytical techniques including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. These characterization studies have confirmed the presence of ester linkages connecting the ibuprofen molecules to the polyethylene glycol backbone, with spectroscopic evidence supporting the proposed molecular structure.

Role as an Ibuprofen Derivative and Impurity

This compound functions as a process-related impurity within ibuprofen pharmaceutical formulations, representing a degradation product that forms through specific chemical interactions between the active pharmaceutical ingredient and formulation excipients. The compound has been identified primarily in soft gelatin capsule formulations where polyethylene glycol serves as a fill component, creating conditions conducive to esterification reactions. Research investigations have demonstrated that this impurity formation occurs through the chemical reaction between ibuprofen carboxylic acid groups and hydroxyl functionalities present in polyethylene glycol components under storage and manufacturing conditions.

The formation mechanism of this compound involves the nucleophilic attack of polyethylene glycol hydroxyl groups on the carbonyl carbon of ibuprofen carboxylic acid functionality, resulting in the formation of ester bonds that link two ibuprofen molecules through the tetraethylene glycol spacer. This reaction pathway has been confirmed through controlled degradation studies where ibuprofen was exposed to polyethylene glycol under accelerated stability conditions. The esterification process demonstrates temperature and humidity dependence, with increased formation rates observed under elevated temperature conditions typical of accelerated stability testing protocols.

Studies investigating the occurrence of this compound in pharmaceutical products have revealed its presence in stability samples at levels that can exceed identification thresholds established by regulatory guidelines. Research has documented impurity levels reaching 0.28% in stability samples, prompting comprehensive characterization and toxicological evaluation studies. The compound formation shows greater prevalence under accelerated stability conditions compared to long-term storage conditions, indicating its temperature-dependent formation kinetics.

The chromatographic behavior of this compound demonstrates distinct retention characteristics that enable its separation and quantification using high-performance liquid chromatography methods. The compound exhibits reduced polarity compared to ibuprofen, resulting in increased retention times in reversed-phase chromatographic systems. Analytical method development for this impurity has required optimization of mobile phase composition and gradient conditions to achieve adequate resolution from the parent drug and other related impurities.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Name ((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(2-(4-isobutylphenyl)propanoate)
Molecular Formula C34H50O7
Molecular Weight 570.8 g/mol
Chemical Abstracts Service Number 1161014-75-0
Structural Classification Diester derivative
Formation Pathway Esterification with polyethylene glycol

Pharmaceutical and Research Relevance

The pharmaceutical relevance of this compound extends across multiple domains of drug development and quality control, encompassing analytical method development, regulatory compliance, and process understanding initiatives. This compound serves as a critical quality control parameter for ibuprofen-containing pharmaceutical products, particularly those formulated as soft gelatin capsules where polyethylene glycol components are present as excipients. Regulatory authorities require comprehensive characterization and control of process-related impurities, making the understanding and quantification of this compound essential for pharmaceutical manufacturers.

The compound plays a significant role in Abbreviated New Drug Application processes, where comprehensive impurity profiling is required to demonstrate pharmaceutical equivalence to reference listed drug products. Manufacturers developing generic ibuprofen formulations must demonstrate adequate control of this impurity through validated analytical methods and established specification limits. The availability of well-characterized reference standards facilitates this regulatory requirement and enables consistent quality control across different manufacturing sites and analytical laboratories.

Scientific research investigating polyethylene glycol conjugation strategies for drug delivery applications has utilized this compound as a model compound for understanding esterification reactions and hydrolytic stability characteristics. Studies have examined the potential for polyethylene glycol conjugation to modify drug release profiles and enhance pharmaceutical properties. These investigations have provided insights into the design of polyethylene glycol-based drug delivery systems and the optimization of conjugation strategies for therapeutic applications.

Table 2: Research Applications and Analytical Uses

Application Domain Specific Use Regulatory Context Reference
Analytical Method Development Reference standard for method validation United States Pharmacopeia compliance
Quality Control Impurity quantification in pharmaceutical products International Council for Harmonisation guidelines
Abbreviated New Drug Applications Demonstration of pharmaceutical equivalence Food and Drug Administration requirements
Research and Development Polyethylene glycol conjugation studies Academic and industrial research
Stability Testing Process-related impurity monitoring International Conference on Harmonisation stability guidelines

The synthetic accessibility of this compound through controlled esterification reactions has enabled its production for research and analytical applications. Specialized pharmaceutical reference standard manufacturers employ optimized synthetic protocols to produce high-purity samples with comprehensive characterization data including nuclear magnetic resonance, mass spectrometry, and high-performance liquid chromatography purity analysis. These well-characterized reference materials support pharmaceutical quality control laboratories in maintaining analytical method performance and ensuring accurate quantification of this impurity in pharmaceutical products.

Advanced analytical methodologies developed for this compound detection and quantification have contributed to broader understanding of drug-excipient interactions and impurity formation mechanisms in pharmaceutical formulations. These methodological advances have enabled pharmaceutical scientists to develop predictive models for impurity formation and implement proactive quality control strategies during pharmaceutical development. The comprehensive analytical characterization of this compound continues to serve as a foundation for understanding similar esterification-based impurity formation pathways in other pharmaceutical systems containing polyethylene glycol excipients.

Properties

IUPAC Name

2-[2-[2-[2-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]ethoxy]ethoxy]ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O7/c1-25(2)23-29-7-11-31(12-8-29)27(5)33(35)40-21-19-38-17-15-37-16-18-39-20-22-41-34(36)28(6)32-13-9-30(10-14-32)24-26(3)4/h7-14,25-28H,15-24H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAGFSUIHFAIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCOCCOCCOCCOC(=O)C(C)C2=CC=C(C=C2)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Direct Esterification

In this method, ibuprofen and tetraethylene glycol react under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used catalysts, facilitating protonation of the carbonyl oxygen and enhancing electrophilicity. The reaction is typically conducted under reflux with a water-immiscible solvent (e.g., toluene) to azeotropically remove water, driving equilibrium toward ester formation.

Representative Protocol:

  • Reactants: Ibuprofen (2 equiv), tetraethylene glycol (1 equiv)

  • Catalyst: H₂SO₄ (1% w/w)

  • Solvent: Toluene

  • Temperature: 110–120°C

  • Duration: 6–8 hours

  • Yield: ~70% after column chromatography

Base-Mediated Transesterification

Transesterification employs pre-activated ibuprofen esters (e.g., methyl ibuprofenate) and tetraethylene glycol. Sodium methoxide (NaOMe) or lipases catalyze the exchange of alkoxy groups, offering milder conditions than acid catalysis.

Representative Protocol:

  • Reactants: Methyl ibuprofenate (2 equiv), tetraethylene glycol (1 equiv)

  • Catalyst: NaOMe (0.5% w/w)

  • Solvent: Anhydrous THF

  • Temperature: 60–80°C

  • Duration: 12–16 hours

  • Yield: ~65% after distillation

Optimization of Reaction Parameters

Catalyst Selection

Catalysts significantly influence reaction efficiency and selectivity.

CatalystAdvantagesLimitationsYield (%)
H₂SO₄High activity, low costCorrosive, side reactions65–70
p-TsOHMild acidity, reduced side productsHigher cost70–75
Lipase B (CALB)Enzymatic specificity, green chemistrySlow kinetics, sensitive to pH50–60

Enzymatic catalysts, though eco-friendly, face challenges in scalability due to prolonged reaction times.

Temperature and Time

Elevated temperatures accelerate kinetics but risk decomposition. A balance is achieved at 110–120°C for acid catalysis and 60–80°C for base-mediated routes. Prolonged heating (>12 hours) in transesterification minimizes residual reactants but increases energy costs.

Solvent Systems

Solvents must solubilize both reactants and tolerate high temperatures.

SolventPolarityBoiling Point (°C)Suitability
TolueneLow110Ideal for azeotropic water removal
THFModerate66Enhances nucleophilicity in transesterification
DMFHigh153Avoided due to side reactions

Purification Techniques

Crude reaction mixtures contain unreacted ibuprofen, monoesters, and oligomers. Purification strategies include:

  • Liquid-Liquid Extraction: Partitioning between ethyl acetate and brine removes acidic impurities.

  • Column Chromatography: Silica gel with hexane/ethyl acetate gradients isolates the bis-ester.

  • Crystallization: Cooling in ethanol yields crystalline product, though purity is lower (~85%).

Analytical Characterization

Quality control relies on hyphenated techniques:

MethodParametersPurpose
HPLCC18 column, UV detection at 220 nmQuantify bis-ester and impurities
NMR¹H (400 MHz), CDCl₃Confirm ester linkage and purity
FT-IR1740 cm⁻¹ (C=O stretch)Verify ester formation

Challenges and Considerations

  • Steric Hindrance: Ibuprofen’s bulky phenyl groups impede nucleophilic attack, necessitating excess glycol.

  • Hydrolytic Instability: The ester bond is prone to hydrolysis, requiring anhydrous conditions.

  • Byproduct Formation: Monoesters and ibuprofen dimers necessitate rigorous purification .

Chemical Reactions Analysis

Types of Reactions: Tetraethyleneglycol Bisibuprofen Ester primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of ibuprofen and PEG .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis Overview

Parameter Details
Reactants Ibuprofen, Tetraethylene Glycol
Reaction Type Esterification
Conditions Acidic environment; controlled temperature
Outcome Formation of Tetraethyleneglycol Bisibuprofen Ester

Enhanced Solubility

One of the primary applications of this compound lies in its ability to enhance the solubility of ibuprofen. This characteristic is particularly beneficial in pharmaceutical formulations where solubility is a critical factor for drug efficacy. The improved solubility can lead to better absorption and bioavailability when administered.

Interaction Studies

Research has indicated that this compound may influence the pharmacokinetic profiles of co-administered drugs due to its solubilizing properties. Preliminary studies suggest that it could alter the absorption rates of other pharmaceuticals when used in combination therapies. Further investigation is needed to fully understand these interactions and their implications for clinical use.

Analytical Techniques for Detection

Given that this compound is considered an impurity in ibuprofen formulations, accurate detection and quantification are essential for ensuring product quality and compliance with regulatory standards. Various analytical methods have been developed for this purpose:

High-Performance Liquid Chromatography (HPLC)

HPLC is commonly employed to separate and quantify this compound from ibuprofen formulations. This technique allows for high-resolution analysis and is crucial for monitoring impurity levels.

Mass Spectrometry (MS)

Mass spectrometry complements HPLC by providing detailed information about the molecular weight and structure of the compound. This method enhances the reliability of impurity profiling in pharmaceutical products.

Biological Effects and Safety Concerns

While this compound does not possess known therapeutic activity, research has explored its potential biological effects. Studies have primarily focused on its cytotoxicity and genotoxicity:

Summary of Biological Studies

Study Focus Findings
CytotoxicityVaries with concentration; higher levels show toxicity
GenotoxicityLimited data; requires further investigation

Comparative Analysis with Related Compounds

This compound can be compared with other related compounds based on structural similarities and biological functions. The following table summarizes key characteristics:

Compound Name Structure Type Key Characteristics
IbuprofenNonsteroidal Anti-inflammatory DrugWidely used for pain relief; cyclooxygenase inhibitor
Polyethylene Glycol Ibuprofen EsterEsterSimilar solubility properties; used in formulations
Propylene Glycol Ibuprofen EsterEsterLower viscosity; used in topical applications
TetrahydrocurcuminCurcumin DerivativeAnti-inflammatory properties; different mechanism of action

Mechanism of Action

The mechanism of action of Tetraethyleneglycol Bisibuprofen Ester is not well-defined, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is known that esterified derivatives of ibuprofen can undergo hydrolysis to release ibuprofen, which then exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are involved in the synthesis of prostaglandins, which mediate pain, inflammation, and fever .

Comparison with Similar Compounds

Key Characteristics :

  • Physical State : Pale yellow to light yellow oil .
  • Applications : Primarily used in laboratory settings and chemical synthesis .
  • No carcinogenicity has been reported per IARC, ACGIH, NTP, or OSHA guidelines .

Comparison with Similar Compounds

Structural Analogs: Ibuprofen Derivatives

Ibuprofen derivatives vary in esterification strategies to modulate bioavailability and stability:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
TEG Bisibuprofen Ester C₃₄H₅₀O₇ 570.76 Enhanced water solubility via TEG spacer; retains cytotoxicity . Prodrug for sustained NSAID delivery
Ibuprofen 1,4-Sorbitan Ester C₁₉H₂₈O₆ 352.42 Smaller ester; limited solubility data . Impurity standard in pharmaceuticals
Ibuprofen L-Lysinate C₁₉H₃₂N₂O₄ 352.47 Salt form; improved aqueous solubility . Rapid-acting NSAID formulations

Key Findings :

  • TEG Bisibuprofen Ester stands out for its balanced hydrophilicity and retained bioactivity, contrasting with smaller esters (e.g., sorbitan ester) that lack solubility enhancements .

PEGylated Esters in Drug Design

Polyethylene glycol (PEG) conjugation is a common strategy to improve drug solubility and stability:

Compound PEG Chain Length Key Features Applications
TEG Bisibuprofen Ester 4 ethylene units Dual ibuprofen conjugation; metal ion coordination sites enhance cytotoxicity retention . NSAID prodrugs
Carotenoid-TEG Ester 4 ethylene units Increased solubility of hydrophobic carotenoids . Nutraceutical delivery systems
Tetraethyleneglycol Monostearate 4 ethylene units Emulsifying agent; C₂₆H₅₂O₆ structure . Cosmetic/pharmaceutical excipients

Key Findings :

  • TEG spacers universally improve solubility but require functional group optimization. For instance, TEG Bisibuprofen Ester leverages ester linkages for controlled hydrolysis, whereas carotenoid-TEG esters prioritize passive delivery .

Cytotoxicity and Pharmacological Activity

A study on UK-1 analogs demonstrated that increasing ester chain length typically reduces cytotoxicity. However, TEG Bisibuprofen Ester (compound 17 in ) defies this trend due to:

  • Metal Ion Binding : The TEG spacer introduces additional coordination sites for Mg²⁺ and Cu²⁺, reactivating cytotoxicity lost in longer-chain analogs (e.g., ethyl ester) .
  • Water Solubility : Retains activity comparable to methyl ester (compound 1) while improving biocompatibility .

Key Insight :

    Biological Activity

    Tetraethyleneglycol Bisibuprofen Ester, also known as Ibuprofen Ester Impurity (PEG400), is a compound that has garnered attention due to its potential biological effects, particularly in the context of pharmaceutical formulations. While primarily recognized as an impurity formed during ibuprofen synthesis, understanding its biological activity is crucial for assessing safety and efficacy in drug products.

    This compound has the following chemical characteristics:

    • Molecular Formula : C₁₁H₂₄O₅
    • Molecular Weight : 236.31 g/mol
    • CAS Number : 1161014-75-0
    • Solubility : Highly soluble in water, with solubility reported at approximately 376 mg/ml .

    Cytotoxicity and Genotoxicity

    Research has indicated that this compound may exhibit cytotoxic and genotoxic properties. Studies have primarily focused on its effects in vitro, where high concentrations of the compound were used to evaluate cell viability and genetic material integrity.

    • Cytotoxicity : In controlled laboratory settings, this compound demonstrated significant cytotoxic effects on various cell lines. The compound's ability to induce cell death raises concerns regarding its presence in pharmaceutical formulations .
    • Genotoxicity : Investigations into the genotoxic potential of this ester have also been conducted. Results suggest that it may damage DNA, although these findings are based on high concentration scenarios that do not necessarily reflect typical exposure levels in humans .

    The biological activity of this compound is thought to be linked to its structural characteristics, particularly the ester bonds present in the molecule. These bonds may interact with cellular components, leading to disruptions in normal cellular processes.

    Case Studies and Research Findings

    Several studies have investigated the broader implications of impurities like this compound in drug formulations:

    • Study on Ibuprofen Impurities : A study highlighted that impurities such as this compound could alter the pharmacokinetics and pharmacodynamics of ibuprofen, potentially leading to adverse effects .
    • Cytotoxicity Assessment : In vitro studies using human cell lines demonstrated that exposure to high concentrations of this ester resulted in significant cytotoxic effects, underscoring the need for stringent quality control measures in pharmaceutical manufacturing .

    Q & A

    Basic Research Questions

    Q. What safety protocols are critical when handling tetraethyleneglycol bisibuprofen ester in laboratory settings?

    • Methodological Answer : Follow OSHA HCS GHS guidelines, including:

    • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315, H319) .
    • Engineering controls (fume hoods) to minimize inhalation risks (H335) .
    • Immediate decontamination procedures: rinsing eyes with water for 15+ minutes or washing skin with soap .
      • Storage : Maintain at 2–8°C in airtight containers to prevent degradation .

    Q. How should researchers design initial experiments to assess the compound’s solubility and formulation compatibility?

    • Methodological Answer :

    • Conduct solubility screening in polar (e.g., DMSO, acetonitrile) and non-polar solvents .
    • Use dynamic light scattering (DLS) to evaluate colloidal stability in nanoparticle formulations, as demonstrated in PEG-based linker systems .
    • Monitor pH-dependent stability using phosphate/acetate buffers (pH 4.5–7.4) to identify destabilizing conditions, referencing methods from oxytocin studies .

    Q. What are the recommended methods for documenting experimental procedures involving this compound?

    • Methodological Answer :

    • Specify chemical details (CAS 1161014-75-0, manufacturer, purity) per ICMJE standards .
    • Include safety data (H302, H335) in the "Materials and Methods" section .
    • Use statistical tools (e.g., ANOVA) to validate reproducibility, as outlined in scientific writing guidelines .

    Advanced Research Questions

    Q. How can researchers address gaps in toxicological data for this compound?

    • Methodological Answer :

    • Perform in vitro assays:
    • Use human respiratory epithelial cells (e.g., A549) to assess H335-related irritation .
    • Apply OECD guidelines 439/492 for skin/eye irritation using reconstructed tissue models .
    • Conduct acute toxicity studies in rodent models, adhering to IACUC protocols .

    Q. What experimental strategies mitigate destabilization effects of this compound in buffered formulations?

    • Methodological Answer :

    • Incorporate stabilizing excipients (e.g., trehalose or cyclodextrins) during encapsulation, as seen in PEG4-based nanoparticle systems .
    • Monitor decomposition via HPLC-MS under accelerated stability conditions (40°C/75% RH) .
    • Optimize buffer composition to avoid phosphate, which may exacerbate instability .

    Q. How can batch-to-batch variability in physicochemical properties be systematically analyzed?

    • Methodological Answer :

    • Use DLS and zeta potential measurements to assess particle size distribution and aggregation trends .
    • Compare FTIR and NMR spectra across batches to identify contaminants (e.g., residual solvents) .
    • Apply impact sensitivity testing (e.g., BAM fall hammer) to evaluate impurities’ effects, as done for TEGDN .

    Q. What advanced techniques characterize the compound’s interaction with biological membranes?

    • Methodological Answer :

    • Employ surface plasmon resonance (SPR) to quantify binding affinity with lipid bilayers .
    • Use confocal microscopy with fluorescently tagged analogs to track cellular uptake in HUVEC or HCAEC lines .
    • Conduct molecular dynamics simulations to model PEG4 linker behavior in aqueous environments .

    Data Analysis and Reproducibility

    Q. How should contradictory results in stability or toxicity studies be resolved?

    • Methodological Answer :

    • Replicate experiments under controlled humidity/temperature .
    • Cross-validate using orthogonal methods (e.g., compare HPLC-MS with LC-TOF) .
    • Report detailed environmental conditions (e.g., CO2 levels, light exposure) per FAIR data principles .

    Q. What statistical frameworks are appropriate for analyzing dose-response relationships in cytotoxicity assays?

    • Methodological Answer :

    • Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations .
    • Use Kaplan-Meier survival analysis for longitudinal toxicity data .
    • Include confidence intervals and effect sizes to address variability .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.